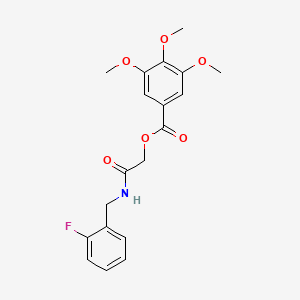

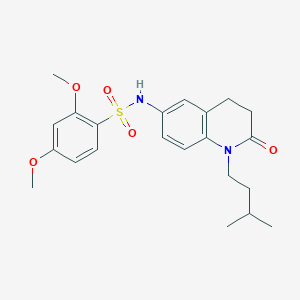

2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorobenzyl group, the amino group, the oxoethyl group, and the trimethoxybenzoate group. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might make the molecule a base, while the oxoethyl group could potentially make it a good nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar functional groups might make it soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Bioactivity of Fluorine Compounds

Fluorinated compounds exhibit a range of bioactivities due to their unique chemical properties. The synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups have been explored, demonstrating moderate anticancer activity in vitro. The presence of fluorine atoms in these molecules can significantly affect their biological activity and pharmacokinetic properties, potentially making them candidates for anticancer drug development (Song et al., 2005).

Amino Acid Prodrugs of Antitumor Benzothiazoles

The development of amino acid prodrugs of novel antitumor benzothiazoles has shown that fluorine substitution can improve the metabolic stability and therapeutic efficacy of these molecules. These findings underline the importance of fluorine in the design of prodrugs with enhanced solubility and bioavailability, highlighting the potential of fluorinated benzothiazoles in cancer therapy (Bradshaw et al., 2002).

Radiochemical Synthesis for PET Imaging

The no-carrier-added asymmetric synthesis of α-methyl-α-amino acids labeled with fluorine-18 showcases the application of fluorinated compounds in Positron Emission Tomography (PET) imaging. These radiopharmaceuticals serve as potential inhibitors of enzymatic functions, illustrating the utility of fluorine in developing diagnostic tools for medical imaging (Damhaut et al., 1997).

Solid-phase Synthesis of Benzimidazoles

The solid-phase synthesis of substituted 2-aminomethylbenzimidazoles using fluorinated intermediates demonstrates the role of fluorine in facilitating the synthesis of complex organic molecules. This method highlights the versatility of fluorine in synthetic organic chemistry, enabling the efficient production of benzimidazole derivatives with potential biological activities (Kilburn et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-6-4-5-7-14(12)20/h4-9H,10-11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMKMOOCGAYZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2939410.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B2939419.png)

![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)